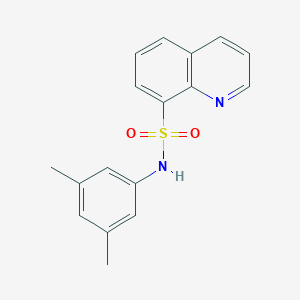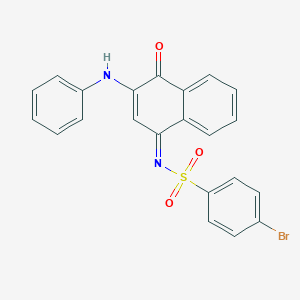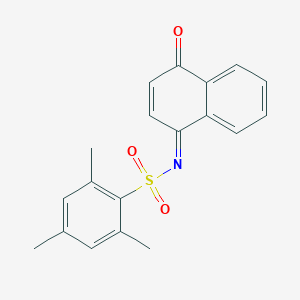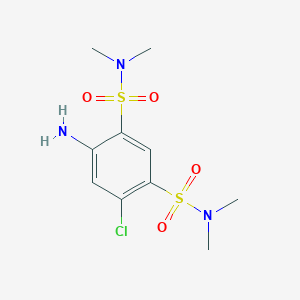
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (MeOPP) is a chemical compound that belongs to the family of piperazine derivatives. MeOPP has been widely studied for its potential pharmacological properties, including its use as a therapeutic agent in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual activity at the serotonin receptors may contribute to the anxiolytic, antidepressant, and antipsychotic-like effects of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate. In addition, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has also been shown to modulate the activity of the dopamine and glutamate systems, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems such as serotonin, dopamine, and glutamate. Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been shown to increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has several advantages for use in lab experiments, including its relatively low toxicity and high solubility in water. However, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate also has several limitations, including its relatively short half-life and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate research, including the development of new synthetic methods to improve the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate and to identify potential drug targets for its use in the treatment of neurological disorders. Finally, there is also potential for the development of new derivatives of Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate with improved pharmacological properties.
Métodos De Síntesis
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)piperazine with phenyl chloroformate in the presence of a base. The reaction proceeds via the formation of an intermediate carbamate, which is then hydrolyzed to yield Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate. Other methods include the reaction of 1-(2-methoxyphenyl)piperazine with phenyl isocyanate or the reaction of 1-(2-methoxyphenyl)piperazine with phenyl chloroformate in the presence of triethylamine.
Aplicaciones Científicas De Investigación
Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has been shown to exhibit anxiolytic, antidepressant, and antipsychotic-like effects in various animal models. In addition, Phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
phenyl 4-(2-methoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-10-6-5-9-16(17)19-11-13-20(14-12-19)18(21)23-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Clave InChI |
RFTRUUNLPOVBEM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)OC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)



![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
![Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)


![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281736.png)
![Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)